Terlipressin acetate

Übersicht

Beschreibung

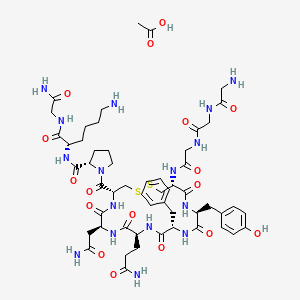

Terlipressin (acetate) is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor. It is primarily used to treat bleeding caused by esophageal varices and to improve kidney function in adults with hepatorenal syndrome . Terlipressin is a prodrug of lypressin, or lysine vasopressin, and has a longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Terlipressin is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain, followed by cyclization to form the disulfide bonds. The final product is purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, terlipressin acetate is prepared by dissolving the active component in sterile water for injection, adjusting the pH with acetic acid, and then lyophilizing the solution to obtain the final product. The lyophilization process involves pre-freezing the solution at -30°C to -70°C, followed by primary and secondary drying to ensure the moisture content is below 3% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Terlipressin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell für seine Aktivierung und seinen Metabolismus im Körper .

Häufige Reagenzien und Bedingungen:

Oxidation: Terlipressin kann unter kontrollierten Bedingungen mit milden Oxidationsmitteln oxidiert werden.

Reduktion: Reduktionsreaktionen beinhalten typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Substitutionsreaktionen können unter bestimmten Bedingungen in Gegenwart von Nukleophilen auftreten.

Hauptprodukte, die gebildet werden: Der primäre aktive Metabolit von Terlipressin ist Lysin-Vasopressin, das durch enzymatische Spaltung der Peptidkette entsteht .

Wissenschaftliche Forschungsanwendungen

Key Medical Applications

-

Hepatorenal Syndrome (HRS)

- Indication : Terlipressin is indicated for the treatment of type 1 hepatorenal syndrome, characterized by rapid renal function decline in patients with liver cirrhosis.

- Mechanism : It acts as a vasopressin receptor agonist, enhancing renal blood flow by increasing mean arterial pressure and reducing portal hypertension, thus improving kidney function .

- Clinical Evidence : Studies have shown that terlipressin significantly improves renal function and HRS reversal rates compared to placebo. For instance, in the CONFIRM trial, terlipressin combined with albumin demonstrated a higher rate of HRS reversal (33.9% vs 12.5% for placebo) .

-

Management of Bleeding Esophageal Varices

- Indication : Terlipressin is used to control acute bleeding from esophageal varices, which are dilated veins in the esophagus that can rupture due to increased portal pressure.

- Clinical Evidence : A systematic review indicated that terlipressin, when used in conjunction with standard therapies, significantly reduces mortality associated with variceal bleeding .

-

Septic Shock

- Indication : Although not universally recommended, terlipressin has been explored as a treatment option for norepinephrine-resistant septic shock.

- Clinical Evidence : Its use has been associated with improved hemodynamic parameters and reduced need for additional vasopressor support in some studies .

- Acute Liver Failure and Refractory Ascites

Data Table: Summary of Clinical Trials

| Study Name | Population | Intervention | Primary Outcome | Results |

|---|---|---|---|---|

| OT-0401 | Adults with HRS | Terlipressin + Albumin | HRS reversal | 33.9% vs 12.5% (placebo), P = 0.008 |

| REVERSE | Adults with HRS | Terlipressin | Renal function change | Statistically significant improvement noted |

| CONFIRM | Adults with HRS-AKI | Terlipressin + Albumin | HRS reversal | Higher rates of reversal compared to placebo |

| Variceal Study | Patients with variceal bleeding | Terlipressin | In-hospital mortality | Significant reduction in mortality rates |

Case Studies

-

Case Study on HRS Management

A 2023 study published in the Journal of Clinical Medicine reported on a cohort of patients with hepatorenal syndrome treated with terlipressin. The results indicated a substantial improvement in serum creatinine levels and overall survival rates at 28 days post-treatment, highlighting the efficacy of terlipressin in reversing acute kidney injury associated with liver disease . -

Management of Bleeding Esophageal Varices

A retrospective analysis examined patients who received terlipressin during episodes of variceal bleeding. The findings revealed a marked decrease in both the frequency of rebleeding episodes and overall mortality when compared to historical controls not receiving terlipressin . -

Septic Shock Application

In a clinical trial assessing terlipressin's role in septic shock management, patients who were resistant to norepinephrine showed improved blood pressure stability and reduced organ dysfunction scores when treated with terlipressin, suggesting its potential as an adjunct therapy .

Wirkmechanismus

Terlipressin exerts its effects by acting as a vasopressin receptor agonist. It has a high affinity for the V1 receptor, which is primarily located on vascular smooth muscle cells. Upon binding to the V1 receptor, terlipressin induces vasoconstriction, leading to increased blood pressure and reduced blood flow to the splanchnic circulation . This mechanism is particularly beneficial in conditions like hepatorenal syndrome and variceal bleeding, where vasoconstriction helps stabilize blood vessels and improve organ function .

Vergleich Mit ähnlichen Verbindungen

Terlipressin wird oft mit anderen Vasopressin-Analoga verglichen, wie z. B.:

Vasopressin: Das endogene Hormon mit kürzerer Halbwertszeit und geringerer Selektivität für den V1-Rezeptor.

Felypressin: Ein weiteres Vasopressin-Analogon, das als Vasokonstriktor in der Zahnmedizin eingesetzt wird.

Einzigartigkeit von Terlipressin: Die längere Halbwertszeit von Terlipressin und die erhöhte Selektivität für den V1-Rezeptor machen es besonders wirksam bei der Behandlung von Erkrankungen, die eine anhaltende Vasokonstriktion erfordern . Seine Prodrug-Natur, die sich in die aktive Form Lysin-Vasopressin umwandelt, trägt ebenfalls zu seinem einzigartigen pharmakologischen Profil bei .

Biologische Aktivität

Terlipressin acetate is a synthetic analogue of vasopressin, primarily utilized in clinical settings for its vasopressor and renal protective properties. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

Terlipressin functions as a prodrug that is converted into lysine vasopressin (LVP) in the body. It exhibits partial intrinsic vasopressive activity and primarily acts on V1 receptors, which are responsible for vasoconstriction. The conversion to LVP enhances its efficacy in raising blood pressure and improving renal function, particularly in patients with hepatorenal syndrome (HRS) and other critical conditions.

- Mechanism of Action :

- Agonist for V1a and V1b receptors.

- Increases systemic vascular resistance and arterial pressure.

- Reduces heart rate due to baroreceptor reflex activation.

Pharmacokinetics

Terlipressin has a relatively short half-life, approximately 40 minutes, with effects observable within minutes after administration. The pharmacokinetic profile follows a two-compartment model, characterized by rapid distribution and elimination.

| Parameter | Value |

|---|---|

| Half-life | ~40 minutes |

| Volume of distribution | ~6.3 L |

| Metabolic clearance | ~9 mL/kg/min |

| Peak plasma concentration | 60-120 minutes post-administration |

| Bioavailability | Not applicable (IV administration) |

Clinical Efficacy

Terlipressin has been extensively studied in patients with HRS, particularly HRS type 1 (HRS-1). Several pivotal trials have demonstrated its effectiveness in improving renal function and reversing HRS.

Key Clinical Trials :

-

OT-0401 Study :

- Participants: 112 patients.

- Outcome: Higher rates of HRS reversal (33.9% vs. 12.5% with placebo; P = 0.008).

-

REVERSE Trial :

- Participants: 196 patients.

- Outcome: Significant reduction in serum creatinine levels and improved renal function compared to placebo.

-

CONFIRM Trial :

- Participants: Combination therapy with albumin.

- Outcome: Statistically significant higher rates of HRS reversal compared to placebo + albumin.

Case Studies

A case study involving a cohort of 27 patients treated with terlipressin showed that 70.4% achieved HRS reversal compared to only 28.6% in those treated with midodrine and octreotide (P = 0.01) . This highlights terlipressin's superior efficacy in reversing HRS under controlled conditions.

Safety Profile

While terlipressin is generally well-tolerated, it is associated with certain adverse effects:

- Common Side Effects :

- Gastrointestinal disturbances.

- Respiratory failure risk (14% in CONFIRM study).

- Serious Adverse Events :

- Increased mortality associated with respiratory failure in high-risk populations.

Eigenschaften

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFVFDPQEHRNTC-LWCZBKQBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H82N16O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914453-96-6, 1884420-36-3 | |

| Record name | Terlipressin acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terlipressin diacetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884420363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.